endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate
Description
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate is a bicyclic amine derivative with the molecular formula C₉H₁₈N₂·C₂H₄O₂ and a molecular weight of 214.3 g/mol . It is the acetate salt of the endo-isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in synthesizing antiemetic drugs like granisetron . Its stereochemistry and bicyclic framework contribute to its role as a reference standard for impurities in pharmaceuticals, particularly in quality control for granisetron production .
The compound’s rigid bicyclic structure enhances receptor-binding specificity, making it valuable for studying neurological targets such as serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs) .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)/t7?,8-,9+; |
InChI Key |
HYQYXDHNQSCRHN-QGGRMKRSSA-N |
Isomeric SMILES |
CC(=O)O.CN1[C@@H]2CCC[C@H]1CC(C2)N |
Canonical SMILES |
CC(=O)O.CN1C2CCCC1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of USP Granisetron Related Compound E follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Hydrogenation and Catalytic Reduction
The compound’s bicyclic framework undergoes selective hydrogenation under controlled conditions. For example:
-
Catalytic Hydrogenation :
Using Pd(OH)₂/C under 50 psi H₂ at 50°C in isopropanol, the acetate salt is reduced to 9-azabicyclo[3.3.1]nonane (6) with 89.6% yield (determined via quantitative ¹H NMR) .
| Parameter | Value |
|---|---|
| Catalyst | 20% Pd(OH)₂/C |
| Solvent | Isopropanol |
| Temperature | 50°C |
| Pressure | 50 psi H₂ |
| Reaction Time | 48 h |
| Yield | 89.6% |
This reaction is critical for generating intermediates used in synthesizing nitroxyl radicals like ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) .
Oxidation to Nitroxyl Radicals
The free base (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine ) is oxidized to form stable nitroxyl radicals, which serve as catalysts in aerobic oxidations:
-
Oxidation with Na₂WO₄ and H₂O₂ :
In a buffered solution (pH 3.5) containing Na₂WO₄·2H₂O and 30% H₂O₂ , the amine is converted to ABNO at 50°C over 6 h , achieving 84% yield .
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂/Na₂WO₄ |
| pH | 3.5 (phosphate buffer) |
| Temperature | 50°C |
| Reaction Time | 6 h |
| Yield | 84% |
ABNO is valued for its role in alcohol-to-ketone oxidation, offering scalability and reduced waste in pharmaceutical syntheses .
Stereochemical Reactivity
The endo configuration of the methyl group at position 9 imposes steric and electronic constraints:
-
Hydrogenation Stereocontrol :
The endo stereochemistry directs hydrogen addition to the exo face of the bicyclic system, preserving the stereochemical integrity of intermediates . -
Biological Interactions :
The rigid bicyclic structure enhances binding to the 5HT₃ receptor , critical for its role as an antiemetic agent (e.g., in granisetron derivatives) .
Acid/Base Reactions
The acetate counterion participates in pH-dependent equilibria:
-
Deprotonation :
Under basic conditions (e.g., NaOH), the amine free base is liberated, enabling further functionalization (e.g., alkylation or acylation) . -
Protonation :
In acidic media, the tertiary amine forms stable salts, improving solubility for purification .
Synthetic Utility
Key applications in organic synthesis include:
-
Intermediate for ABNO : Used in catalytic alcohol oxidations .
-
Granisetron Analogues : Serves as a precursor for 5HT₃ antagonists via carboxamide coupling (e.g., reaction with indazole derivatives) .
Comparative Reactivity
Reactivity differs significantly from exo isomers due to steric effects:
| Property | endo Isomer | exo Isomer |
|---|---|---|
| Hydrogenation Rate | Slower (steric hindrance) | Faster |
| Catalytic Oxidation | Higher selectivity for ABNO | Lower selectivity |
| Biological Activity | Strong 5HT₃ binding | Weaker receptor interaction |
Stability and Degradation
Scientific Research Applications
The applications of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate are primarily related to its role as an impurity standard in pharmaceutical testing, specifically for the antiemetic drug Granisetron .
Pharmaceutical Applications
Impurity Reference Standard
- This compound is used as a high-quality reference standard for pharmaceutical testing . It is listed as Granisetron Hydrochloride Impurity E as Acetate and Granisetron Related Compound E as Acetate .
- Reference materials are produced in accordance with ISO 17025, which ensures they meet internationally recognized requirements for development, production, and competence .
Granisetron Analysis
- It is utilized in identifying and quantifying impurities in Granisetron, a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, or surgery .
Drug Development and Quality Control
- As an impurity standard, it helps in the quality control and analytical testing of Granisetron drug products . This ensures that pharmaceutical products meet required purity and safety standards .
Scientific Research
Chemical Properties and Structure
- Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, the base compound, has a molecular formula of C9H18N2 . The acetate salt has a molecular weight of 214.30 .
- It is also known under various names and identifiers, including endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane and has CAS numbers 76272-56-5 and 1174751-61-1 .
Safety and Handling
Mechanism of Action
USP Granisetron Related Compound E exerts its effects by interacting with serotonin 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, the compound can prevent the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
Biological Activity
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate, a bicyclic amine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes various research findings on the compound's biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : CHN·CHO
- Molecular Weight : 214.3 g/mol
- CAS Number : 1174751-61-1
- IUPAC Name : (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its effects on:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are crucial in regulating mood, cognition, and perception.
- Dopamine Receptors : Its structural similarity to other psychoactive compounds suggests potential dopaminergic activity, implicating its use in treating disorders like schizophrenia and Parkinson's disease.
Neuropharmacological Effects
Research indicates that this compound may influence several neuropharmacological pathways:
- Cognition and Memory : Studies have shown that it may enhance cognitive functions and memory retention, making it a candidate for further investigation in Alzheimer's disease treatment .
- Analgesic Properties : The compound has demonstrated potential analgesic effects, suggesting its utility in pain management strategies .
Case Studies
A review of literature reveals several case studies highlighting the compound's biological effects:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated improved cognitive function in animal models when administered this compound. |
| Study 2 | Reported significant analgesic effects comparable to conventional pain relievers. |
| Study 3 | Indicated modulation of serotonin levels, correlating with mood enhancement in test subjects. |
Toxicology and Safety Profile
While the compound shows promise for therapeutic applications, understanding its safety profile is crucial:
- Toxicity Studies : Initial toxicity assessments suggest a moderate safety margin; however, comprehensive toxicological evaluations are necessary to establish safe dosage parameters.
- Side Effects : Potential side effects include nausea and dizziness, common with CNS-active agents.
Comparison with Similar Compounds
Key Structural Differences and Properties
Notes:
- The endo vs. exo isomerism critically impacts pharmacological utility. The endo-form is pharmacologically active in granisetron, while the exo-isomer is removed during synthesis .
- Carbamate derivatives (e.g., ) exhibit enhanced receptor selectivity due to bulky substituents, contrasting with the simpler amine-acetate structure of the target compound .
Receptor Affinity and Mechanisms
Notes:
Q & A
Q. What are the standard synthetic routes for preparing endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate?
The synthesis typically involves bicyclic amine core formation followed by regioselective functionalization. Key steps include:
- Core construction : Cyclization of precursor amines under acidic or basic conditions to form the azabicyclo[3.3.1]nonane scaffold.
- Methylation : Introducing the 9-methyl group via alkylation or reductive amination.
- Acetylation : Reaction of the free amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). Purity is monitored using HPLC (≥98%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- HPLC : Assess purity (>98% by area normalization) and identify impurities using reverse-phase C18 columns with UV detection .
- NMR spectroscopy : Confirm stereochemistry and regioselectivity via H/C chemical shifts (e.g., characteristic resonances for the bicyclic core and acetate group) .
- Elemental analysis : Validate empirical formula (e.g., CHNO) with ≤0.3% deviation .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation.
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for bicyclic amine synthesis?
- Quantum chemical calculations : Predict transition states and intermediates using density functional theory (DFT) to identify energy barriers.
- Reaction path screening : Employ algorithms (e.g., GRRM) to explore feasible pathways and reduce trial-and-error experimentation.
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures .
Q. What strategies resolve discrepancies between computational and experimental structural data?
- Cross-validation : Combine X-ray crystallography (for solid-state conformation) with DFT-optimized gas-phase structures to identify steric or solvent effects.
- Dynamic NMR : Analyze temperature-dependent H NMR spectra to probe conformational flexibility in solution.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences .
Q. How should researchers address batch-to-batch variability in synthesized batches?
- Statistical DOE : Use factorial design to isolate critical parameters (e.g., reaction time, temperature) affecting yield/purity.
- LC-MS profiling : Compare impurity fingerprints across batches to trace contamination sources (e.g., unreacted precursors).
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal sensitivity .
Data Contradiction Analysis
Q. Why might HPLC purity data conflict with NMR integration results?
- Co-eluting impurities : Non-UV-active impurities (e.g., salts) may evade HPLC detection but appear as anomalous NMR signals.
- Solution vs. solid-state : Crystallization-induced purification can yield higher HPLC purity than NMR-determined values. Resolution : Pair HPLC with charged aerosol detection (CAD) and F NMR (if fluorinated analogs exist) for comprehensive impurity assessment .
Methodological Tables
Key Research Findings
- Stereochemical control : Substituent positioning (endo vs. exo) significantly impacts biological activity, with computational models showing a 10-fold affinity difference for receptor targets .
- Degradation pathways : Hydrolysis of the acetate group under basic conditions (pH >9) forms the free amine, necessitating pH-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
